molecular formula C4H4Cl2O3 B146263 Chloroacetic anhydride CAS No. 541-88-8

Chloroacetic anhydride

Cat. No. B146263
CAS RN: 541-88-8
M. Wt: 170.98 g/mol
InChI Key: PNVPNXKRAUBJGW-UHFFFAOYSA-N
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Description

Chloroacetic anhydride is a chemical compound that is related to chloroacetic acid, a substance that has been synthesized since 1841 through the chlorination of acetic acid . While the provided papers do not directly discuss chloroacetic anhydride, they provide insights into related compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of chloroacetic acid and its derivatives is a topic of interest in several studies. For instance, the production of chloroacetic acid by chlorination of acetic acid in the presence of an acid anhydride catalyst has been explored, with optimal conditions identified for the reaction . Additionally, chlorodifluoroacetic anhydride, a related compound, is synthesized from chlorodifluoroacetyl chloride and hydrogen sulfide . Another study discusses the treatment of N-dichloroacetyl amino acids with acetic anhydride to yield various oxazolones and dehydroamino acids .

Molecular Structure Analysis

The molecular structure of chloroacetic anhydride can be inferred from studies on similar compounds. Monochloroacetic anhydride, for example, has a monoclinic crystal structure with planar C-CO-O fragments and a significant dihedral angle between these moieties . The structure of chlorodifluorothioacetic acid, a thiocarboxylic acid, has been characterized by spectroscopy and X-ray diffraction, revealing a gauche-syn conformation in the crystalline state .

Chemical Reactions Analysis

Chloroacetic acid and its derivatives participate in various chemical reactions. The synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using trichloroacetic acid as a catalyst is an example of a one-pot reaction involving chloroacetic derivatives . Chloroacetic acid is also used in the synthesis of intermediates for pharmaceuticals, such as isoproterenol hydrochloride .

Physical and Chemical Properties Analysis

The physical properties of chloroacetic derivatives can be quite distinct. For instance, chlorodifluorothioacetic acid has a boiling point of 66°C and a melting point of -83°C . The chemical properties, such as reactivity and stability, are influenced by the molecular structure and the presence of functional groups, as seen in the various reactions and syntheses described in the papers .

Relevant Case Studies

Case studies involving chloroacetic anhydride are not directly provided, but the synthesis and application of chloroacetic acid in the pharmaceutical industry serve as relevant examples. The determination of chloroacetic acid as a genotoxic impurity in isoproterenol hydrochloride drug substance showcases the importance of analytical methods in ensuring the safety of pharmaceuticals . The study of chloroacetic acid production in a packed column reactor also provides a case study on optimizing industrial synthesis conditions .

Scientific Research Applications

Synthesis of Chloroacetic Acid

Chloroacetic anhydride plays a crucial role in the synthesis of chloroacetic acid, an important industrial chemical. Research discusses the synthesis methods of chloroacetic acid and the mechanism involved in its production. Deep chlorination and the use of anhydride methods are significant in this process (Zheng Xueming, 2010).

Role in Organic Synthesis

Chloroacetic anhydride is used as an intermediate in organic synthesis. Its applications include the synthesis of various chemical intermediates, highlighting its importance in the chemical industry (M. Rao et al., 2017).

Improving Production Processes

Studies have focused on improving the production process of chloroacetic acid by altering reaction conditions, such as temperature and the ratio of acetic anhydride to acetic acid. These improvements aim to increase efficiency and reduce the production of deeper chlorination products (Zhang Yong-gang, 2001).

Enhancing Diagnostic Tools in Metabolic Profiling

Chloroacetic anhydride has been used to enhance nuclear magnetic resonance spectra of biomolecules, significantly improving the identification of biomarkers with clinical significance. This application is crucial in studying molecular processes and chemical contents of living cells (D. Wilson et al., 2009).

Industrial Chemical Intermediates

The compound is extensively used as an industrial chemical intermediate in the manufacture of various products like herbicides, pharmaceuticals, and cellulose ethers. This highlights its versatility and importance in different industrial sectors (E. D. Morris & J. Bost, 2002).

Catalysis and Synthesis Improvement

Chloroacetic anhydride serves as a catalyst in various chemical reactions. It plays a role in enhancing the efficiency of processes like the synthesis of chloroacetic acid, showcasing its importance in chemical engineering and process optimization (Wang Yong-qing, 2001).

Safety And Hazards

Chloroacetic anhydride is considered hazardous. It can cause burns of eyes, skin, and mucous membranes. It reacts violently with water, and contact with water liberates toxic gas . It is also flammable and corrosive .

Future Directions

As for future directions, it’s important to note that if released to air, a vapor pressure of 3.72X10-2 mm Hg at 25 °C indicates chloroacetic anhydride will exist solely as a vapor in the ambient atmosphere . This suggests that future research could explore methods to safely handle and store this compound to prevent environmental exposure.

properties

IUPAC Name

(2-chloroacetyl) 2-chloroacetate
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InChI

InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
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InChI Key

PNVPNXKRAUBJGW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)OC(=O)CCl)Cl
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Molecular Formula

C4H4Cl2O3
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DSSTOX Substance ID

DTXSID701014649
Record name 2-Chloroacetic anhydride
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Molecular Weight

170.98 g/mol
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Physical Description

Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline]
Record name Chloracetic anhydride
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Boiling Point

203 °C @ 760 mm Hg
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Solubility

Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether
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Density

1.5494 @ 20 °C/4 °C
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Vapor Pressure

0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C
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Product Name

Chloroacetic anhydride

Color/Form

PRISMS FROM BENZENE, Colorless to slightly yellow crystals

CAS RN

541-88-8
Record name Chloroacetic anhydride
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Record name Acetic acid, 2-chloro-, 1,1'-anhydride
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Melting Point

46 °C
Record name CHLORACETIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
AF Cook, DT Maichuk - The Journal of Organic Chemistry, 1970 - ACS Publications
… The reactions of chloroacetic anhydride with the hydroxyl groups of … chloroacetic anhydride proceeded smoothly at 0 with no major byproducts. The reaction of chloroacetic anhydride …
Number of citations: 82 pubs.acs.org
AR Emery, V Gold - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… The velocity of the hydrolysis of acetic chloroacetic anhydride in acetone-water (80 : 20 w/w) and the influence of added substances upon it have been studied. The chief effect of added …
Number of citations: 2 pubs.rsc.org
AR Emery, V Gold - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… between an aromatic amine and acetic chloroacetic anhydride in benzene solution (J., 1950… , eg, in the case of acetic chloroacetic anhydride, chloroacetylation would take place to a …
Number of citations: 2 pubs.rsc.org
JM Tedder - Chemical Reviews, 1955 - ACS Publications
… In all these a strong acidis recommended in addition to the “impelling” chloroacetic anhydride. Unfortunately the patents give no real estimation of the amount of chloroacetylation that …
Number of citations: 134 pubs.acs.org
AR Emery, V Gold - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… pure specimens of acetic chloroacetic anhydride for the following … for acetic anhydride and chloroacetic anhydride, whereas the … of acetic chloroacetic anhydride was measured in a …
Number of citations: 23 pubs.rsc.org
HB Watson, CE Gregory - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… When acetic chloroacetic anhydride is refluxed with a molecular proportion of chloroacetic acid, acetic acid and chloroacetic anhydride (Found : C1, 414%) are formed : …
Number of citations: 2 pubs.rsc.org
SC Bell, PHL Wei - The Journal of Organic Chemistry, 1965 - ACS Publications
… Compound II underwent analogous rearrangements with formic acetic anhydride and with chloroacetic anhydride, giving 6-chloro-4phenylquinazoline (IV) and 6-chloro-2-chloromethyl4…
Number of citations: 11 pubs.acs.org
PA Chopard, RJG Searle, FH Devitt - The Journal of Organic …, 1965 - ACS Publications
… with Chloroacetic Anhydride.—Carbethoxymethylenetriphenylphosphorane (10 g., 0.0285mole) and chloroacetic anhydride (… chloroacetic anhydride. The product of unknown structure …
Number of citations: 108 pubs.acs.org
JO Gardner, CC Beard, DM Rotstein - The Journal of Organic …, 1982 - ACS Publications
… The chloroacetylderivative 8 could be obtained by using either chloroacetyl chloride or chloroacetic anhydride. Reaction of 8 with thiophenol in DMF with sodium hydride gave 9 which …
Number of citations: 5 pubs.acs.org
F Marchetti, G Pampaloni, S Zacchini - Polyhedron, 2008 - Elsevier
… As far as chloroacetic anhydride is concerned, compounds 5c–d, in admixture with minor by-products, could be isolated from the reactions with MF 5 :(5) MF 5 → M = Nb,R = Me, CH 2 …
Number of citations: 26 www.sciencedirect.com

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